

# Methyl 9-oxononanoate CAS number and chemical identifiers.

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Compound of Interest

Compound Name: Methyl 9-oxononanoate

Cat. No.: B047897

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# An In-depth Technical Guide to Methyl 9oxononanoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of **Methyl 9-oxononanoate**, a bifunctional molecule with applications in organic synthesis. The document summarizes its chemical identifiers, provides detailed experimental protocols for its preparation, and visualizes a key synthetic pathway.

### **Chemical Identifiers**

**Methyl 9-oxononanoate** is a fatty aldehyde that serves as a versatile intermediate in various chemical syntheses.[1] A clear identification of this compound is crucial for experimental replication and safety. The following table summarizes its key chemical identifiers.



Identifier Type	Value
CAS Number	1931-63-1[2][3][4][5][6][7][8]
IUPAC Name	methyl 9-oxononanoate[1][2]
Molecular Formula	C10H18O3[2][3][7][8]
Molecular Weight	186.25 g/mol [2][3][8]
InChI	InChl=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3[2][7]
InChlKey	JMLYDLZRFNYHHO-UHFFFAOYSA-N[2]
SMILES	COC(=O)CCCCCCC=O[2][7]
Synonyms	9-Oxo-nonanoic acid methyl ester, Methyl azelaaldehydate, Methyl 8-formyloctanoate[2][3]

# **Experimental Protocols**

The synthesis of **Methyl 9-oxononanoate** can be achieved through various methods. Below are two detailed protocols for its preparation.

# **Protocol 1: Ozonolysis of Methyl Oleate**

This protocol describes the synthesis of **Methyl 9-oxononanoate** via the oxidative cleavage of methyl oleate.

Materials and Reagents:

- Methyl oleate
- Methanol (CH3OH)
- Dichloromethane (CH2Cl2)
- Ozone (O3)

## Foundational & Exploratory



- Sodium borohydride (NaBH4) or Dimethyl sulfide (DMS) for reductive workup
- Sodium bicarbonate (NaHCO3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

#### Procedure:

- Reaction Setup: Dissolve methyl oleate in a mixture of methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.
- Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be
  monitored by thin-layer chromatography (TLC) until all the starting material is consumed. The
  solution will typically turn a blue color, indicating an excess of ozone.
- Reductive Workup: After completion of the ozonolysis, purge the solution with nitrogen or argon gas to remove excess ozone. For a reductive workup, slowly add a reducing agent such as dimethyl sulfide or cautiously add sodium borohydride in small portions while maintaining the low temperature.
- Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench
  the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the
  aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
- Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure
  to obtain the crude product. Purify the crude Methyl 9-oxononanoate by silica gel column
  chromatography, using a gradient of ethyl acetate in hexane as the eluent.



# **Protocol 2: Oxidation of Methyl 9-hydroxynonanoate**

This protocol details the synthesis of **Methyl 9-oxononanoate** by the oxidation of Methyl 9-hydroxynonanoate.

#### Materials and Reagents:

- Methyl 9-hydroxynonanoate
- Acetone
- Jones reagent (a solution of chromium trioxide in sulfuric acid)
- Isopropanol
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

#### Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
  dropping funnel, and a thermometer, dissolve Methyl 9-hydroxynonanoate (1 equivalent) in
  acetone.
- Oxidation: Cool the solution to 0°C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5°C.
   The color of the reaction mixture will change from orange to green.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.



- Quenching: Quench the reaction by the dropwise addition of isopropanol until the green color persists.
- Extraction: Extract the product with diethyl ether (3 x 50 mL).
- Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure.
   Purify the resulting crude product by column chromatography on silica gel to yield pure
   Methyl 9-oxononanoate.

# **Synthetic Workflow Visualization**

The following diagram illustrates the key steps in the synthesis of **Methyl 9-oxononanoate** from Methyl 9-hydroxynonanoate via Jones oxidation.



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Caption: Workflow for the synthesis of **Methyl 9-oxononanoate**.

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